N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide
説明
N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide is a heterocyclic compound featuring a tetrahydropyrimidinone core substituted with two methyl groups at the 2-position and a benzamide moiety at the 1-position. The compound’s structure is characterized by a six-membered ring with an oxygen atom at position 6 (oxo group) and a fused benzamide group, making it a derivative of tetrahydropyrimidinone. Structural analysis of such compounds often employs crystallographic tools like ORTEP-3 and WinGX for visualizing molecular geometry and packing .
特性
CAS番号 |
767307-90-4 |
|---|---|
分子式 |
C13H17N3O2 |
分子量 |
247.29 g/mol |
IUPAC名 |
N-(2,2-dimethyl-6-oxo-1,3-diazinan-1-yl)benzamide |
InChI |
InChI=1S/C13H17N3O2/c1-13(2)14-9-8-11(17)16(13)15-12(18)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,15,18) |
InChIキー |
BVQCQXDRPQKLHI-UHFFFAOYSA-N |
正規SMILES |
CC1(NCCC(=O)N1NC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
生物活性
N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide (CAS 339559-07-8) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₇N₃O₂
- Molecular Weight : 233.29 g/mol
- CAS Number : 339559-07-8
This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities.
Antitumor Activity
Recent studies indicate that compounds with similar structural features to N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide exhibit significant antitumor properties. For instance, a study involving various pyrimidine derivatives demonstrated their efficacy against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture assays. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The presence of specific substituents on the pyrimidine ring was found to influence the potency and selectivity of these compounds against various cancer cell lines.
Antimicrobial Activity
In addition to its antitumor potential, N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide has been evaluated for antimicrobial properties. Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also serve as a lead for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | < 10 μg/mL |
| Compound E | Escherichia coli | < 15 μg/mL |
The proposed mechanism by which N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide exerts its biological effects includes binding to DNA and inhibiting DNA-dependent enzymes, which is common among many pyrimidine derivatives . This interaction can lead to the disruption of cellular processes essential for tumor growth and bacterial survival.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide:
- Antitumor Study : A study published in a peer-reviewed journal demonstrated that a closely related compound significantly inhibited tumor growth in xenograft models of lung cancer, reinforcing the need for further investigation into this chemical class for anticancer drug development .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of various benzamide derivatives against resistant strains of bacteria, where N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide showed notable activity against multi-drug resistant S. aureus strains .
類似化合物との比較
Comparison with Structurally Similar Compounds
The Pharmacopeial Forum (PF 43(1), 2017) reports several structurally related compounds (m, n, o) that share the 2-oxotetrahydropyrimidin-1(2H)-yl core but differ in substituents and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Stereochemical Comparison
| Compound Name (IUPAC) | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|
| N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide | 2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl | Benzamide at position 1 | Not explicitly specified in evidence |
| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) | 2-oxotetrahydropyrimidin-1(2H)-yl | 2-(2,6-Dimethylphenoxy)acetamido, 3-methylbutanamide, diphenylhexane backbone | (R)-configuration at tetrahydropyrimidinyl; (2S,4S,5S)-backbone |
| (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n) | 2-oxotetrahydropyrimidin-1(2H)-yl | Same as m but differing stereochemistry | (S)-configuration at tetrahydropyrimidinyl; (2R,4R,5S)-backbone |
| (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o) | 2-oxotetrahydropyrimidin-1(2H)-yl | Same as m/n with altered hydroxyl position | (S)-configuration at tetrahydropyrimidinyl; (2R,4S,5S)-backbone |
Key Findings from Structural Analysis:
Substituent Variations: The primary compound lacks the extended diphenylhexane backbone and phenoxyacetamido groups seen in compounds m, n, and o. The 2,2-dimethyl substitution on the tetrahydropyrimidinone core may confer steric hindrance, affecting binding interactions in biological systems.
Stereochemical Differences: Compounds m, n, and o exhibit complex stereochemical configurations (e.g., 2S,4S,5S vs. 2R,4R,5S), which are critical for their pharmacological profiles.
The diphenylhexane backbone in m–o introduces conformational flexibility, which could influence receptor binding kinetics .
Role of Crystallographic Tools:
The structural elucidation of such compounds relies heavily on software like ORTEP-3 and WinGX, which generate 3D visualizations of molecular geometry and packing. For example:
- ORTEP-3: Used to analyze bond angles, torsional strain, and hydrogen-bonding networks in the tetrahydropyrimidinone core .
- WinGX : Facilitates comparative studies of crystallographic data, enabling precise differentiation of stereoisomers like m, n, and o .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
